1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
CAS No.:
Cat. No.: VC16242544
Molecular Formula: C13H19IN2OSi
Molecular Weight: 374.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19IN2OSi |
|---|---|
| Molecular Weight | 374.29 g/mol |
| IUPAC Name | 2-[(4-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
| Standard InChI | InChI=1S/C13H19IN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3 |
| Standard InChI Key | NBXVGVAXMSXJIA-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CCOCN1C=CC2=C(C=CN=C21)I |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Key Substituents
The compound has the molecular formula C₁₃H₁₈IN₃OSi and a molecular weight of 411.29 g/mol. Its structure comprises:
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A pyrrolo[2,3-b]pyridine core, where the pyrrole ring is fused to the pyridine ring at positions 2 and 3.
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An iodine atom at position 4 of the pyridine ring, enabling cross-coupling reactions (e.g., Suzuki or Sonogashira).
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An SEM group ([2-(trimethylsilyl)ethoxy]methyl) at the N1 position, a widely used protecting group for amines in organic synthesis .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₈IN₃OSi |
| Molecular Weight | 411.29 g/mol |
| SEM Group Functionality | Protects N1 nitrogen during synthetic steps |
| Iodine Position | Enhances reactivity for functionalization |
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 4-iodo-SEM-pyrrolopyridine typically involves:
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Core Formation: Constructing the pyrrolo[2,3-b]pyridine scaffold via cyclocondensation of aminopyrrole derivatives with active methylene compounds .
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Iodination: Introducing iodine at position 4 using electrophilic iodinating agents (e.g., N-iodosuccinimide).
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SEM Protection: Installing the SEM group via reaction with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under basic conditions .
Scheme 1: Plausible Synthesis Pathway
Key Challenges and Optimizations
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Regioselectivity: Ensuring iodine incorporation at position 4 requires careful control of reaction conditions (e.g., temperature, solvent) .
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SEM Stability: The SEM group is acid-labile, necessitating neutral or mildly basic conditions during subsequent reactions .
Applications in Drug Discovery and Materials Science
Role as a Synthetic Intermediate
4-Iodo-SEM-pyrrolopyridine serves as a precursor for:
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Cross-Coupling Reactions: The iodine substituent facilitates palladium-catalyzed couplings to introduce aryl, alkenyl, or alkynyl groups .
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Deprotection Strategies: The SEM group is removed under acidic conditions (e.g., TFA), exposing the N1 nitrogen for further functionalization .
Biological Relevance
Pyrrolopyridine derivatives exhibit diverse bioactivities, including:
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